

Introduction: The Privileged Scaffold and the Power of Bromination

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Compound of Interest

Compound Name: Ethyl 5-bromo-1H-indole-7-carboxylate

CAS No.: 1065181-58-9

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The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals with significant therapeutic potential.^{[1][2][3]} This bicyclic aromatic heterocycle is a key component of the essential amino acid tryptophan and serves as a precursor to vital biomolecules like the neurotransmitter serotonin.^{[2][3]} Its unique electronic structure allows it to mimic peptide structures and bind reversibly to a wide array of biological targets, making it a fertile ground for drug discovery.^{[2][4]}

The strategic introduction of a halogen atom, particularly bromine, onto the indole ring can profoundly alter the molecule's physicochemical properties. Bromination at the 5-position, creating 5-bromoindole, is a common modification that often enhances biological activity.^[5] The bromine atom increases lipophilicity, potentially improving membrane permeability, and can act as a key interaction point within a protein's binding pocket through halogen bonding. Furthermore, the C-Br bond provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the creation of diverse chemical libraries.^{[6][7]} This guide provides a comprehensive technical overview of the multifaceted biological activities of 5-bromoindole derivatives, focusing on their anticancer, antimicrobial,

antiviral, and neuroprotective potential for an audience of researchers and drug development professionals.

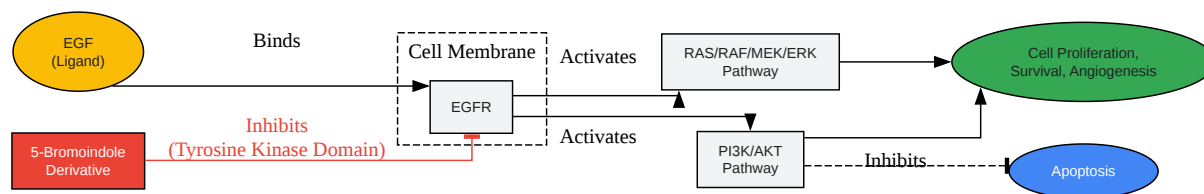
Part 1: Anticancer Activity - Targeting Oncogenic Pathways

5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.^[1] Their mechanisms are often multifaceted, involving the inhibition of critical enzymes and the disruption of cellular processes essential for tumor growth and survival.^{[1][8]}

Mechanism of Action: Kinase Inhibition and Mitotic Disruption

A primary mechanism of action for many 5-bromoindole-based anticancer agents is the inhibition of protein tyrosine kinases, which are key regulators of cellular proliferation, survival, and angiogenesis.^{[9][10]} Aberrant activation of these kinases is a hallmark of many cancers.^{[1][10]}

- **EGFR and VEGFR-2 Inhibition:** Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.^{[9][10][11]} Inhibition of the EGFR signaling pathway leads to cell cycle arrest and the induction of apoptosis.^{[9][12]} By targeting VEGFR-2, these compounds can block angiogenesis, the process by which tumors form new blood vessels to obtain nutrients, thereby starving the tumor.^{[10][11]}
- **Mitotic Spindle Disruption:** Certain indole derivatives, including those with the 5-bromo substitution, can exert their anticancer effects by disrupting the mitotic spindle, a critical cellular machine essential for cell division.^{[8][9][12]} This disruption prevents cancer cell proliferation and invasion.^{[9][12]}



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Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Quantitative Data: In Vitro Cytotoxic Activity

The cytotoxic potential of 5-bromoindole derivatives is typically quantified by their IC₅₀ values, representing the concentration required to inhibit 50% of cancer cell growth.

Compound Class	Cancer Cell Line	Target/Mechanism	IC ₅₀ (μM)	Reference
1-Benzyl-5-bromoindolin-2-one (7d)	MCF-7 (Breast)	VEGFR-2 Inhibition	2.93	[13]
1-Benzyl-5-bromoindolin-2-one (7c)	MCF-7 (Breast)	VEGFR-2 Inhibition	7.17	[13]
5-Bromoindole Carboxylic Acid (3a)	HepG2 (Liver)	EGFR Inhibition	Not specified, but most potent	[9][12]
5-Bromoindole Carboxylic Acid (3a)	A549 (Lung)	EGFR Inhibition	Potent activity reported	[9][12]
5-Bromoindole Hydrazone (5BDBIC)	HepG2 (Liver)	VEGFR-2 Inhibition	14.3	[11]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

[1][8]

Causality: This protocol is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantitative measurement of cytotoxicity.

Methodology:

- **Cell Seeding:** Plate human cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 humidified atmosphere to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of the 5-bromoindole derivative in dimethyl sulfoxide (DMSO).[10] Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
- **Treatment:** After 24 hours, remove the medium from the wells and add 100 μL of medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and wells with a known cytotoxic agent (positive control).
- **Incubation:** Incubate the plate for 24-72 hours at 37°C and 5% CO_2 . The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.[8] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

- **Data Acquisition:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antimicrobial Activity - Combating Drug Resistance

The indole scaffold is present in many compounds with antimicrobial properties, and 5-bromoindole derivatives have shown significant potential in this area.^{[14][15]} Research has focused on their efficacy against pathogenic and often drug-resistant bacteria.^{[1][14]}

Mechanism of Action: Membrane Disruption

While various mechanisms exist, a key antibacterial action for some indolyl polyamine derivatives involves the rapid permeabilization and depolarization of the bacterial cell membrane.^[16] This disruption of the membrane's integrity leads to leakage of cellular contents and ultimately cell death. This direct physical mechanism is advantageous as it may be less prone to the development of bacterial resistance compared to mechanisms that target specific enzymes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

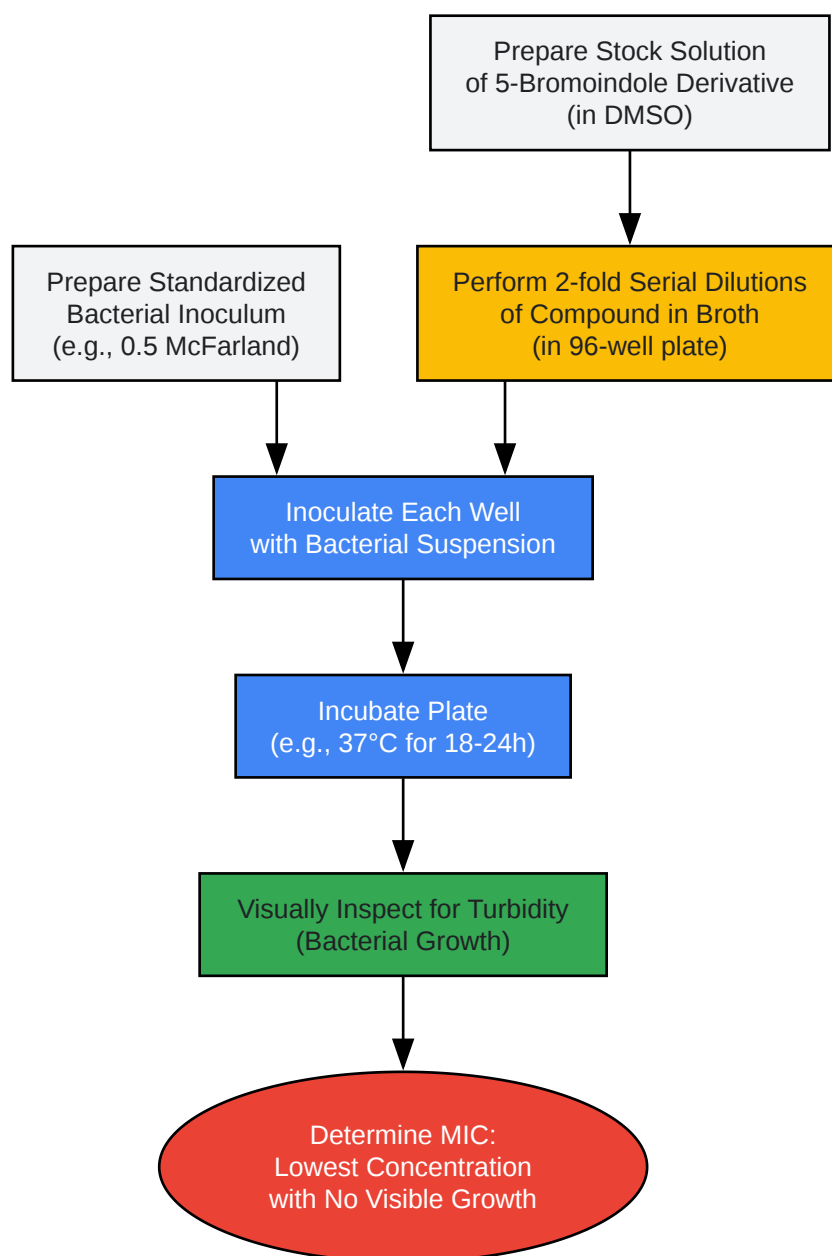
The antibacterial activity of 5-bromoindole derivatives is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Compound	Bacterium	MIC ($\mu\text{g/mL}$)	Reference
5-Bromoindole-2-carboxamide (7a)	<i>E. coli</i>	0.35	[14]
5-Bromoindole-2-carboxamide (7b)	<i>E. coli</i>	0.42	[14]
5-Bromoindole-2-carboxamide (7c)	<i>E. coli</i>	0.40	[14]
5-Bromoindole-2-carboxamide (7a)	<i>P. aeruginosa</i>	0.75	[14]
5-Bromoindole-2-carboxamide (7b)	<i>P. aeruginosa</i>	0.82	[14]
5-Bromoindole-2-carboxamide (7c)	<i>P. aeruginosa</i>	0.80	[14]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and widely used method to determine the MIC of an antimicrobial agent. [1]

Causality: This protocol establishes a concentration gradient of the test compound across a series of wells. By inoculating each well with a standard amount of bacteria and observing for growth, one can pinpoint the lowest concentration that effectively inhibits proliferation.



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Caption: Experimental workflow for MIC determination via broth microdilution.

Methodology:

- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *E. coli*, *S. aureus*) is prepared in a suitable broth medium like Mueller-Hinton broth.[1] The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 colony-forming units (CFU)/mL.

- **Serial Dilution:** The 5-bromoindole derivative is serially diluted (typically 2-fold) in the broth within a 96-well microtiter plate.^[1] This creates a range of concentrations to test. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) must be included.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5×10^5 CFU/mL.^[1]
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).^[1]
- **MIC Determination:** After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

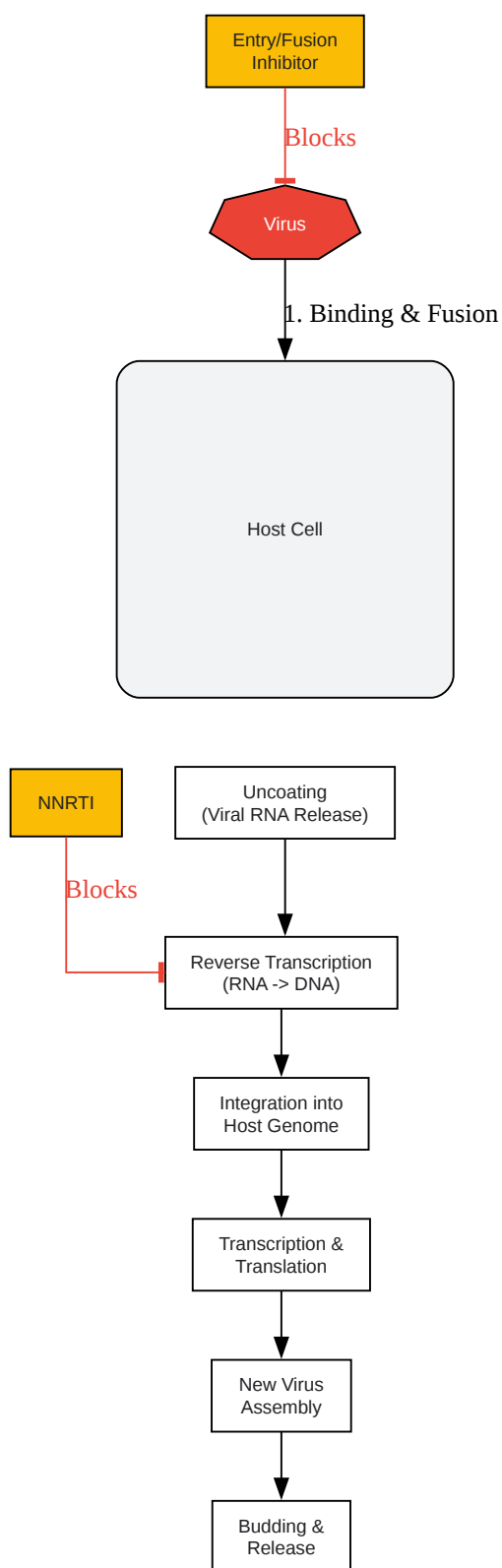
Part 3: Antiviral Activity - A Broad Spectrum of Inhibition

The indole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against viruses like Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).^{[1][17][18]} While research is ongoing, the 5-bromo substitution has been shown to be compatible with potent antiviral activity.^[17]

Mechanism of Action: Targeting Viral Enzymes and Entry

5-bromoindole derivatives can act at various stages of the viral life cycle.^[1]

- **Reverse Transcriptase Inhibition:** Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).^{[1][18]} They bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its activity and preventing the conversion of viral RNA into DNA, a crucial step in the retroviral replication cycle.^{[1][19]}
- **Entry and Fusion Inhibition:** Some indole-containing compounds function as entry and fusion inhibitors.^{[1][18]} They can prevent the virus from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.^[1]



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Caption: Inhibition points in the viral life cycle for indole derivatives.

Quantitative Data: Anti-HIV Activity

Compound	Target Virus/Mutant	Target Enzyme	IC50 (µM)	Reference
N-tosyl-5-bromoindole derivative (50)	HIV-1 (Wild Type)	Integrase	5.7	[17]
N-tosyl-5-bromoindole derivative (50)	HIV-1 (G140S Mutant)	Integrase	4.7	[17]
N-tosyl-5-bromoindole derivative (50)	HIV-1 (Y143R Mutant)	Integrase	5.0	[17]

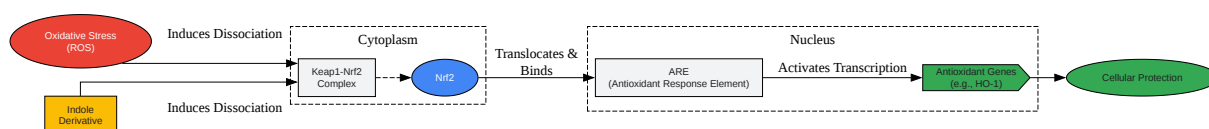
Part 4: Neuroprotective Potential - Combating Oxidative Stress

Neurodegenerative diseases are often characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[20] Indole-based compounds have shown promise as neuroprotective agents, and derivatives of 5-bromoindole are investigated for their potential to modulate key pathways involved in these diseases.[1][21][22]

Mechanism of Action: Antioxidant Pathways and Enzyme Inhibition

- **Nrf2-ARE Pathway Activation:** Indole derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[23] This enhances the cell's ability to combat oxidative damage.
- **GSK-3 Inhibition:** 5-Bromoindole is a key intermediate in the synthesis of inhibitors for Glycogen Synthase Kinase 3 (GSK-3).[6][7][24][25] Dysregulation of GSK-3 is implicated in various neurodegenerative diseases, including Alzheimer's disease.[7]

- Cholinesterase Inhibition: Some indole-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters.[21] Inhibition of these enzymes can improve cognitive function.[21]



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Caption: Activation of the Nrf2-ARE pathway by indole derivatives for neuroprotection.[1]

Experimental Protocol: Thioflavin T (ThT) Assay for Amyloid Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta ($A\beta$) peptides into fibrils. The Thioflavin T (ThT) assay is a widely used method to screen for compounds that can inhibit or disaggregate these fibrils.[22]

Causality: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils. A reduction in fluorescence in the presence of a test compound indicates its ability to either prevent the formation of these fibrils or to break down pre-formed aggregates.

Methodology:

- $A\beta$ Peptide Preparation: Solubilize synthetic $A\beta$ peptide (e.g., $A\beta(25-35)$ or $A\beta(1-42)$) in a suitable solvent and dilute to a final concentration (e.g., 40 μM) in phosphate-buffered saline (PBS, pH 7.4).[22]
- Aggregation Reaction (Inhibition): In a 96-well black plate, mix the $A\beta$ peptide solution with various concentrations of the 5-bromoindole test compound. Include a control with $A\beta$ peptide alone.

- Incubation: Incubate the plate at 37°C for 24-48 hours with gentle agitation to promote fibril formation.[22]
- Disaggregation Assay (Alternative): To test for disaggregation, first pre-aggregate the A β peptide by incubating it alone for 24 hours. Then, add the test compounds and incubate for another 24 hours.[22]
- ThT Staining: Add a Thioflavin T solution (e.g., 20 μ M in PBS) to each well and incubate for 30 minutes at 37°C in the dark.[22]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
- Data Analysis: Calculate the percentage of inhibition or disaggregation for each compound concentration relative to the A β -only control. A lower fluorescence signal indicates a positive result.

Conclusion and Future Directions

5-Bromoindole and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents underscores their potential for the development of novel therapeutics.[1] The introduction of the bromine atom at the 5-position often enhances the therapeutic potential of the indole scaffold, providing both beneficial physicochemical properties and a key site for synthetic diversification.[1][5]

Future research should focus on elucidating detailed structure-activity relationships (SAR) to optimize potency and selectivity. Advanced computational studies, coupled with high-throughput screening, can accelerate the discovery of new lead compounds. Furthermore, investigating combination therapies, where 5-bromoindole derivatives are used alongside existing drugs, may reveal synergistic effects and provide new avenues for treating complex diseases like cancer and drug-resistant infections.[5] The translation of these promising preclinical findings into clinical applications will be crucial for realizing the full therapeutic potential of this remarkable chemical scaffold.

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